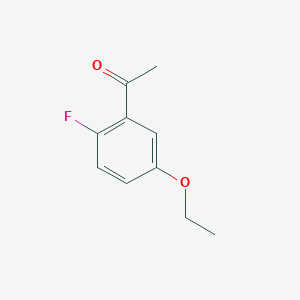

1-(5-Ethoxy-2-fluorophenyl)ethanone

Description

1-(5-Ethoxy-2-fluorophenyl)ethanone is an acetophenone derivative featuring an ethoxy (-OCH₂CH₃) group at the 5-position and a fluorine atom at the 2-position of the benzene ring. Its structure allows for diverse reactivity, making it a precursor in synthetic chemistry for generating biologically active molecules or functional materials.

Properties

Molecular Formula |

C10H11FO2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

1-(5-ethoxy-2-fluorophenyl)ethanone |

InChI |

InChI=1S/C10H11FO2/c1-3-13-8-4-5-10(11)9(6-8)7(2)12/h4-6H,3H2,1-2H3 |

InChI Key |

KKIBXCMTNWZVLF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)F)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Diazotization and Ethoxylation

2-Amino-5-fluorobenzoic acid is diazotized using sodium nitrite (NaNO₂) in concentrated sulfuric acid. Subsequent treatment with ethanol replaces the diazonium group with ethoxy via a Sandmeyer-type reaction:

$$

\text{2-Amino-5-fluorobenzoic acid} \xrightarrow[\text{H}2\text{SO}4, 0–10^\circ \text{C}]{\text{NaNO}2} \text{Diazonium salt} \xrightarrow[\text{Cu}2\text{O}, \text{C}2\text{H}5\text{OH}]{}\text{5-Ethoxy-2-fluorobenzoic acid}

$$

Key Parameters :

Step 2: Acetylation via Malonic Ester Condensation

The carboxylic acid intermediate is converted to acyl chloride using thionyl chloride (SOCl₂), followed by condensation with diethyl malonate in ethyl acetate:

$$

\text{5-Ethoxy-2-fluorobenzoyl chloride} + \text{Diethyl malonate} \xrightarrow[\text{MgCl}2, \text{Et}3\text{N}]{\text{EtOAc}} \text{1-(5-Ethoxy-2-fluorophenyl)ethanone}

$$

Conditions :

Hydroxyphenyl Precursor Alkylation

Source outlines a pathway for 1-(5-fluoro-2-hydroxyphenyl)ethanone, which can be ethoxylated. This two-step method avoids Friedel-Crafts limitations:

Step 1: Friedel-Crafts Acylation of 4-Fluorophenol

4-Fluorophenol reacts with acetyl chloride in AlCl₃ to yield 1-(5-fluoro-2-hydroxyphenyl)ethanone:

$$

\text{4-Fluorophenol} + \text{CH}3\text{COCl} \xrightarrow[\text{AlCl}3]{130^\circ \text{C}} \text{1-(5-Fluoro-2-hydroxyphenyl)ethanone} \quad (\text{Yield: 98.4\%})

$$

Step 2: O-Ethylation

The hydroxyl group is alkylated using ethyl bromide and potassium carbonate (K₂CO₃) in dimethylformamide (DMF):

$$

\text{1-(5-Fluoro-2-hydroxyphenyl)ethanone} + \text{C}2\text{H}5\text{Br} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 80}^\circ \text{C}} \text{1-(5-Ethoxy-2-fluorophenyl)ethanone}

$$

Optimization :

- Base : K₂CO₃ prevents esterification side reactions.

- Solvent : DMF enhances nucleophilicity of the phenoxide ion.

Grignard Reagent-Mediated Synthesis

Patent CN106349035A employs Grignard reagents for o-fluoroacetophenone. Adapting this for the target compound:

Step 1: Formation of Ethoxy-Fluorophenylmagnesium Bromide

2-Fluoro-5-ethoxybromobenzene reacts with magnesium in methyl tert-butyl ether (MTBE):

$$

\text{2-Fluoro-5-ethoxybromobenzene} + \text{Mg} \xrightarrow{\text{MTBE}} \text{ArMgBr}

$$

Step 2: Reaction with Acetylating Agent

The Grignard reagent reacts with acetyl chloride to form the ketone:

$$

\text{ArMgBr} + \text{CH}_3\text{COCl} \xrightarrow{} \text{1-(5-Ethoxy-2-fluorophenyl)ethanone} + \text{MgBrCl}

$$

Advantages :

Yield : ~85% under optimized conditions.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: 1-(5-Ethoxy-2-fluorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogenation and other substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Sodium hypobromite solution at 60°C for 1 hour.

Reduction: Sodium tetrahydroborate in methanol at 0°C for 1 hour.

Major Products:

Oxidation: 2-ethoxy-5-fluorobenzoic acid.

Reduction: 1-(5-ethoxy-2-fluorophenyl)ethanol.

Scientific Research Applications

1-(5-Ethoxy-2-fluorophenyl)ethanone is an organic compound with a molecular formula of and a molecular weight of approximately 182.19 g/mol. It is classified as a ketone and features an ethoxy group and a fluorine atom attached to a phenyl ring. The presence of ethoxy and fluorine substituents contributes to its chemical reactivity and potential biological activity. Due to its structural features, it may serve as a lead in pharmaceutical applications.

Synthesis

The synthesis of 1-(5-Ethoxy-2-fluorophenyl)ethanone can be achieved through various methods.

Potential Applications

1-(5-Ethoxy-2-fluorophenyl)ethanone has potential applications in various fields:

- Pharmaceuticals Due to its structural features, it may serve as a lead.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(5-Ethoxy-2-fluorophenyl)ethanone. The variations in substituent effects impact reactivity and biological activity, emphasizing the unique profile of 1-(5-Ethoxy-2-fluorophenyl)ethanone in terms of its potential applications and interactions.

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(4-Ethoxy-2-fluorophenyl)ethanone | Similar ethoxy and fluorine substituents; potential for similar reactivity | |

| 1-(4-Bromo-2-fluorophenyl)ethanone | Bromine instead of ethoxy; may exhibit different biological properties | |

| 1-(3-Fluoro-4-methylphenyl)ethanone | Methyl substitution alters electronic properties; potential for different interactions |

Mechanism of Action

The mechanism of action of 1-(5-Ethoxy-2-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the ethoxy and fluorine substituents can influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituent types, positions, and functional groups:

| Compound Name | Substituents | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1-(5-Ethoxy-2-fluorophenyl)ethanone | 5-OCH₂CH₃, 2-F | N/A | C₁₀H₁₁FO₂ | 198.19 |

| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | 2-Cl, 4-OH, 3-OCH₃ | 151340-06-6 | C₉H₉ClO₃ | 200.62 |

| 1-(5-Fluoro-2-hydroxyphenyl)ethanone | 5-F, 2-OH | 394-32-1 | C₈H₇FO₂ | 154.14 |

| 1-(5-Chloro-2-fluorophenyl)ethanone | 5-Cl, 2-F | 541508-27-4 | C₈H₆ClFO | 172.58 |

| 1-(4-Hydroxyphenyl)ethanone | 4-OH | N/A | C₈H₈O₂ | 136.15 |

Key Observations :

Physicochemical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

|---|---|---|---|---|

| 1-(5-Ethoxy-2-fluorophenyl)ethanone | Not reported | Not reported | ~1.2 (estimated) | ~1.52 (estimated) |

| 1-(5-Fluoro-2-hydroxyphenyl)ethanone | 56–58 | Not reported | 1.185 | Not reported |

| 1-(5-Chloro-2-fluorophenyl)ethanone | Not reported | 100–105 (8 Torr) | 1.258 | 1.523 |

| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | ~98 | Not reported | Not reported | Not reported |

Key Observations :

- Melting Points: Hydroxyl-containing analogues (e.g., 56–58°C for 1-(5-Fluoro-2-hydroxyphenyl)ethanone) exhibit higher melting points due to intermolecular hydrogen bonding .

- Halogen Effects: Chlorine substitution increases molecular weight and density compared to fluorine, as seen in 1-(5-Chloro-2-fluorophenyl)ethanone (density: 1.258 g/cm³) .

Biological Activity

1-(5-Ethoxy-2-fluorophenyl)ethanone is an organic compound notable for its unique molecular structure, which includes an ethoxy group and a fluorine atom attached to a phenyl ring. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C10H11F O2

- Molecular Weight : Approximately 182.19 g/mol

- Functional Groups : Ethoxy and fluorine substituents

The presence of these functional groups significantly influences the compound's chemical reactivity and biological interactions.

Biological Activity Overview

1-(5-Ethoxy-2-fluorophenyl)ethanone has been studied for its various biological activities. Here are some key findings:

Antimicrobial Activity

Research indicates that compounds similar to 1-(5-Ethoxy-2-fluorophenyl)ethanone exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that related compounds show moderate to good antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 250 to 1000 µg/mL against various strains .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 250 - 1000 | Moderate |

| Compound B | >1000 | No Activity |

Anticancer Potential

Recent studies have highlighted the potential of certain derivatives of 1-(5-Ethoxy-2-fluorophenyl)ethanone in cancer treatment. For example, a derivative exhibited selectivity over human cancer cell lines with a pEC50 value indicating effective inhibition at low concentrations . This suggests that modifications to the base structure can lead to enhanced anticancer properties.

In Vivo Studies

In vivo assessments have shown that related compounds possess reasonable solubility and stability in biological systems, making them suitable candidates for further development in therapeutic applications. For instance, one study reported a compound with a selectivity index favorably comparing it to existing treatments for parasitic infections .

Case Studies

- Study on Antimicrobial Activity : A study evaluating the antimicrobial efficacy of various derivatives found that those with halogen substitutions displayed enhanced activity against resistant strains of bacteria, indicating the importance of structural modifications in enhancing biological activity .

- Anticancer Research : In a series of experiments, derivatives were tested against various cancer cell lines. One compound demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics .

Q & A

Q. Basic Characterization Techniques

- NMR Spectroscopy : ¹H/¹³C NMR can identify substituent effects. For example, fluorine’s electronegativity deshields adjacent protons, shifting peaks downfield (δ 6.8–7.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C₁₀H₁₁FO₂, MW 182.19) and fragmentation patterns .

Q. Advanced Analysis

- X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for related fluorophenyl ethanones .

- Thermodynamic Studies : NIST data (enthalpy of formation, vapor pressure) can be extrapolated from analogs like 1-(4-fluorophenyl)ethanone .

What strategies are recommended to address contradictions in spectroscopic data for fluorinated ethanones?

Q. Methodological Approach

- Cross-Validation : Combine NMR, IR, and MS to resolve ambiguities. For instance, carbonyl stretching in IR (1680–1720 cm⁻¹) should align with ¹³C NMR carbonyl signals (δ 195–210 ppm) .

- Isotopic Labeling : Use deuterated solvents or ¹⁹F NMR to distinguish overlapping signals in crowded spectra .

How can computational chemistry aid in predicting the reactivity of 1-(5-Ethoxy-2-fluorophenyl)ethanone?

Q. Advanced Computational Modeling

- DFT Calculations : Simulate reaction pathways (e.g., acylation) to identify transition states and activation energies. For example, fluorine’s inductive effect lowers the energy barrier for electrophilic substitution at the 2-position .

- Molecular Dynamics : Predict solvation effects and steric hindrance in solvent-dependent reactions .

What pharmacological screening protocols are applicable to assess the bioactivity of this compound?

Q. Advanced Biological Studies

- Enzyme Assays : Test inhibition of cytochrome P450 isoforms or fluorinated compound-metabolizing enzymes .

- In Silico Docking : Screen against protein targets (e.g., kinases) using software like AutoDock to prioritize in vitro testing .

- Toxicity Profiling : Use zebrafish or murine models to evaluate acute toxicity, referencing safety data from analogs like 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone .

How do substituents (ethoxy, fluoro) influence the compound’s stability under varying pH conditions?

Q. Advanced Stability Studies

- Hydrolysis Kinetics : The ethoxy group is prone to acid-catalyzed hydrolysis, while fluorine enhances aromatic stability. Monitor degradation via HPLC under pH 2–12 conditions .

- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to predict shelf-life and storage requirements .

What are the challenges in scaling up synthesis while maintaining regiochemical purity?

Q. Advanced Process Chemistry

- Byproduct Mitigation : Optimize stoichiometry and use flow chemistry to minimize polysubstitution. For example, excess AlCl₃ in Friedel-Crafts reactions increases diacetylated byproducts .

- Green Chemistry : Replace traditional solvents (e.g., DCM) with ionic liquids or supercritical CO₂ to improve yield and sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.